

Clomethiazole clinical trial results acute stroke CLASS

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Compound Focus: Clomethiazole

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Clinical Trial Results at a Glance

Trial / Study Name	Patient Population	Intervention	Key Efficacy Findings	Key Safety Findings
CLASS (Clomethiazole Acute Stroke Study) [1] [2]	1,360 patients with acute hemispheric cerebral infarction (95 had hemorrhagic stroke) [2].	Clomethiazole (75 mg/kg IV over 24h) vs. Placebo [2].	No significant benefit overall. Post-hoc analysis suggested possible benefit in patients with large infarcts (NIHSS >10) [1].	Sedation was significantly more common with clomethiazole (53%) vs. placebo (17%). Mortality and serious adverse events were similar between groups [2].
CLASS-T [1]	Patients with acute ischemic stroke treated with tissue-type plasminogen activator (t-PA).	Clomethiazole vs. Placebo, in addition to t-PA.	No significant benefit when added to standard t-PA therapy [1].	Information not specified in available sources.

Trial / Study Name	Patient Population	Intervention	Key Efficacy Findings	Key Safety Findings
CLASS-IHT (Design) [3]	Patients with large cerebral infarctions, presenting within 12 hours of onset.	Clomethiazole (68 mg/kg over 24h) vs. Placebo.	Primary outcome: Barthel Index at 90 days. This trial was launched to confirm the subgroup finding from CLASS [3].	Information not specified in available sources.

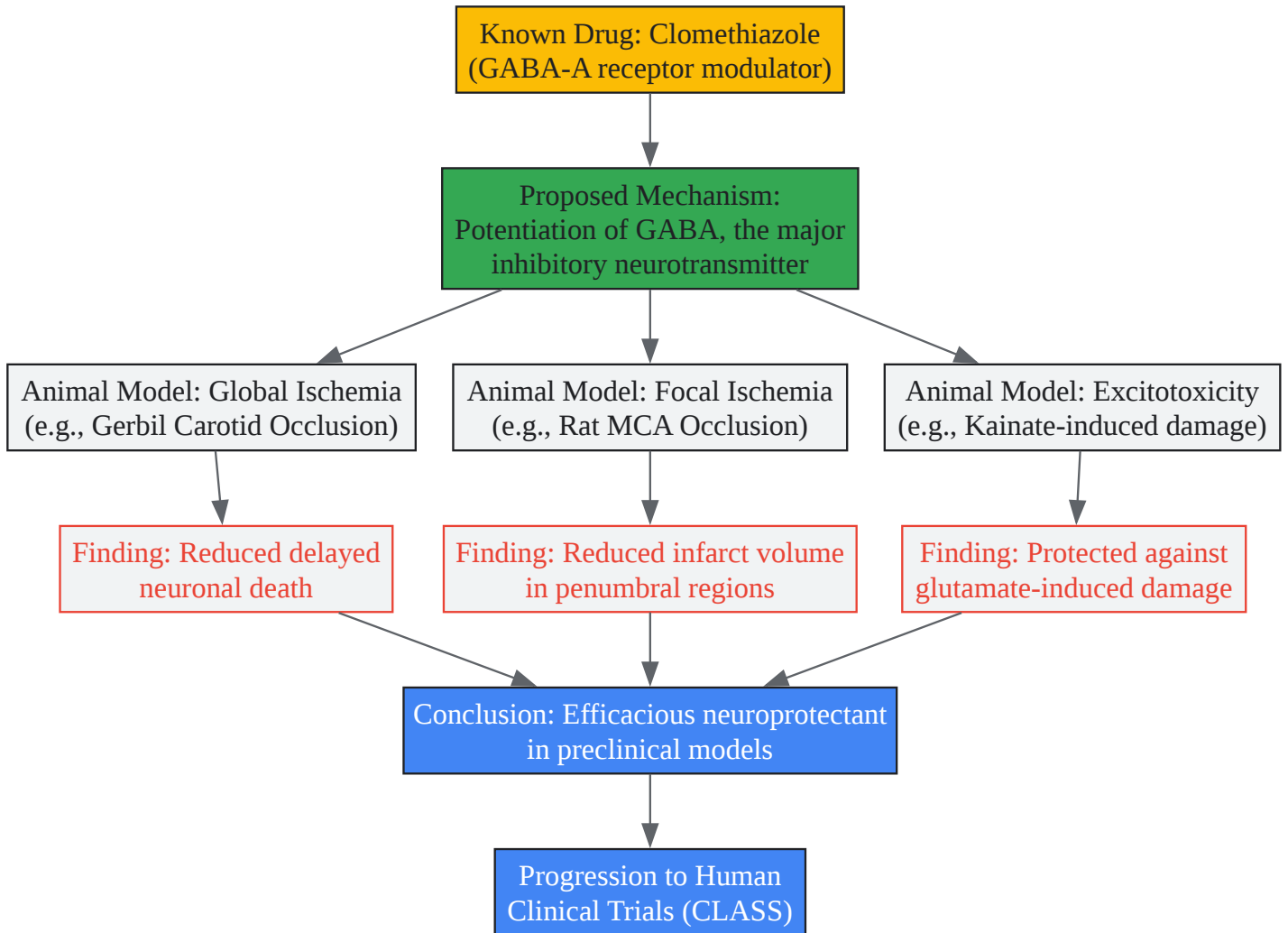
Experimental Protocol Details

The clinical trials shared a core methodology, which was crucial for generating comparable data.

- **Study Design:** The CLASS trials were **randomized, double-blind, placebo-controlled Phase III studies** [1] [2].
- **Dosing Regimen:** The standard intervention was an **intravenous infusion of clomethiazole**. The initial CLASS trial used a dose of **75 mg/kg over 24 hours** [2]. The follow-up CLASS-IHT trial planned to use a slightly modified dose of **68 mg/kg over 24 hours** based on pharmacokinetic data from the first trial [3].
- **Primary Outcome Measure:** The primary endpoint for efficacy in the CLASS-I trial was the **Barthel Index of activities of daily living, assessed 90 days after the stroke** [3].
- **Patient Selection:** A key feature of the CLASS protocol was that a CT scan could be performed *after* randomization but within 7 days of stroke onset to minimize treatment delays. This led to the inclusion and analysis of 95 patients who were later diagnosed with hemorrhagic stroke, confirming the drug's safety in this population [2].

Preclinical Rationale & Experimental Models

The journey of **clomethiazole** from the lab to clinical trials is a classic example of translational research. The following workflow illustrates the preclinical testing pathway that supported its investigation as a neuroprotective agent.



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The diagram above shows the key animal models used to establish **clomethiazole's** neuroprotective profile [4]:

- **Global Ischemia Models:** In gerbils subjected to transient forebrain ischemia (carotid artery occlusion), **clomethiazole** treatment **reduced the delayed neurodegeneration** typically seen in the hippocampus, even at doses with minimal sedative effects [1] [4].
- **Focal Ischemia Models:** In rats with permanent or transient Middle Cerebral Artery (MCA) occlusion, **clomethiazole significantly reduced the volume of the infarct** (area of dead tissue). Efficacy was demonstrated even when treatment was initiated after the ischemic insult [4].

- **Excitotoxicity Models:** The drug also showed protection against brain damage induced by kainate, an agent that over-activates glutamate receptors, supporting a mechanism beyond simple sedation [4].

Interpretation for Drug Development Professionals

The **clomethiazole** clinical program offers critical insights for neuroprotective drug development:

- **The Preclinical-Clinical Divide:** **Clomethiazole** is a archetypal case of a drug with **compelling and reproducible efficacy in animal models that failed to translate into a significant overall benefit in large, heterogeneous human stroke trials** [1]. This highlights the well-known challenges in stroke drug development, including differences in species, disease complexity, and timing of intervention.
- **The Importance of Patient Stratification:** The suggestion of efficacy in patients with **large hemispheric infarcts** (a subgroup identified post-hoc) indicates that targeting the right patient population is crucial [1] [3]. This hypothesis-driven approach led to the design of the confirmatory CLASS-IHT trial.
- **Safety and Sedation:** The high incidence of sedation was a notable side effect, which could complicate patient management and potentially confound outcome assessments [2].

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Address: Ontario, CA 91761, United States

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